methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate
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Description
Methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones Synthesis : The reaction involving homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine explored in different solvents highlighted a detailed synthesis pathway for creating tetrahydroisoquinolinones incorporating pharmacological interest fragments (Kandinska et al., 2006).
Diels−Alder Reaction for Preparing Substituted Anilines : A study on 5-Amino-2-furancarboxylic acid methyl ester undergoing Diels−Alder cycloaddition revealed a method for affording polysubstituted anilines with high regioselectivity, indicating a synthetic pathway for diverse aniline derivatives (Padwa et al., 1997).
Anti-inflammatory and Antibacterial Quinoline Attached-furan-2(3H)-ones : A series of quinoline attached-furan-2(3H)-ones were synthesized and tested for their anti-inflammatory and antibacterial activities, showcasing a method for generating compounds with reduced gastrointestinal toxicity and promising biological activities (Alam et al., 2011).
Antimalarial 4-Aminoquinoline γ-Lactams Synthesis : The multi-step synthesis of 4-aminoquinoline γ-lactams from γ-keto thiolester or γ-keto carboxylic acid and their potent in vitro antimalarial activity against Plasmodium falciparum clones demonstrated a novel approach to antimalarial compound development (Kanishchev et al., 2013).
Novel Chemical Compounds and Their Applications
Mesomeric Betaines as Fluorescent Dipoles : The preparation and characterization of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers highlighted their potential as fluorescent dipoles, suggesting applications in materials science and fluorescence spectroscopy (Smeyanov et al., 2017).
Hydantoins and Thiohydantoins from Tetrahydroisoquinoline : The synthesis of hydantoins and thiohydantoins derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid presented a pathway for generating novel compounds with potential pharmacological applications, demonstrating the versatility of tetrahydroisoquinoline derivatives (Macháček et al., 2006).
Anti-inflammatory Quinoline Derivatives : The synthesis and evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives for anti-inflammatory activity provided insights into the design of novel anti-inflammatory agents, showcasing the therapeutic potential of quinoline derivatives (Chen et al., 2006).
Properties
IUPAC Name |
methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-16-6-8-17(9-7-16)14-25-13-12-19-20(23(25)26)4-3-5-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHDSRBEOPMLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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